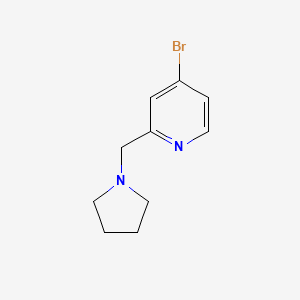

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXESNRIBGMVUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on 4-Bromo-2-Chloropyridine Derivatives

Method Overview:

This route involves first synthesizing a halogenated pyridine core, followed by nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-ylmethyl group.

- Preparation of 4-Chloro-2-(chloromethyl)pyridine:

Starting from 4-chloropyridine, chloromethylation is achieved via reaction with formaldehyde derivatives or chloromethylating agents under acidic or basic conditions, often catalyzed by Lewis acids like zinc chloride or stannic chloride.

Conversion to 4-Bromo-2-(chloromethyl)pyridine:

The chloromethyl group is then selectively brominated using N-bromosuccinimide (NBS) under radical conditions or via direct bromination of the pyridine ring at the 4-position, depending on regioselectivity needs.Nucleophilic Substitution with Pyrrolidine:

The chloromethyl group is displaced by pyrrolidine through an SN2 mechanism, often facilitated by phase transfer catalysts or polar aprotic solvents like acetonitrile, yielding 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine .

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloromethylation | Formaldehyde derivatives | Acidic catalysis | 70-85 |

| Bromination | NBS | Radical initiation, room temperature | 65-80 |

| SN2 Substitution | Pyrrolidine | Reflux in acetonitrile | 75-90 |

Note: The overall yield depends on the efficiency of each step, typically ranging from 50% to 70% for the entire sequence.

Synthesis via Aromatic Nucleophilic Substitution (SNAr) on Pyridine Precursors

Method Overview:

This approach involves starting from a pyridine ring bearing a suitable leaving group (e.g., nitro or halogen substituents) at the 2-position, followed by nucleophilic attack by pyrrolidine.

- Preparation of 2-Chloro-4-bromopyridine:

Synthesized via chlorination and bromination of pyridine derivatives, ensuring regioselectivity.

- Nucleophilic Substitution with Pyrrolidine:

Under elevated temperatures and in polar aprotic solvents, pyrrolidine displaces the halogen at the 2-position, forming the target compound.

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 2-Chloro-4-bromopyridine | DMF or DMSO | 100-120°C | 60-75 |

- Fewer steps

- Suitable for scale-up

- High selectivity with proper regioselectivity control

Synthesis via Multi-step Pathway Using 2-Methyl-4-bromopyridine

Based on patent literature, a robust industrial route involves:

- Step 1: Synthesis of 2-methyl-4-bromopyridine via bromination of 2-methylpyridine.

- Step 2: Nucleophilic substitution of the methyl group with pyrrolidine using formaldehyde or similar reagents to form the methylpyrrolidine linkage.

- Step 3: Final bromination at the desired position if necessary, or direct substitution if the methyl group is already functionalized.

| Starting Material | Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2-Methyl-4-bromopyridine | Bromine, pyrrolidine | Reflux, controlled addition | 85-92 |

This method benefits from high yields (~90%) and operational simplicity.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reactions | Typical Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on halogenated pyridine | 4-Chloropyridine derivatives | Chloromethylation, bromination, SN2 | 50-70% overall | Suitable for small-scale synthesis |

| Aromatic SNAr on pyridine precursors | 2-Chloro-4-bromopyridine | Nucleophilic attack by pyrrolidine | 60-75% | Scalable, regioselective |

| Multi-step synthesis from 2-methylpyridine | 2-Methyl-4-bromopyridine | Bromination, substitution | 85-92% | Industrial preferred |

Research Findings and Considerations

Recent studies emphasize the importance of regioselectivity and reaction optimization:

Reaction Optimization:

Use of polar aprotic solvents (e.g., acetonitrile, DMSO) enhances SN2 reactions, increasing yields and selectivity.Catalysts and Reagents:

Catalysts like Pd/C facilitate hydrogenation steps efficiently, as shown in the synthesis of related pyridine derivatives.Environmental and Cost Factors:

The use of inexpensive reagents like NBS and common pyridine derivatives makes these methods suitable for large-scale production.

Concluding Remarks

The preparation of This compound is well-established through multiple synthetic routes, primarily involving nucleophilic substitution on halogenated pyridine intermediates or multi-step pathways starting from simpler pyridine derivatives. The choice of method depends on scale, desired purity, and available resources, with current research favoring scalable, high-yielding processes that utilize cost-effective reagents and environmentally benign conditions.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features enable the development of new drugs targeting specific biological pathways. The presence of both the bromine atom and the pyrrolidine moiety enhances binding affinity to biological targets, which is vital for therapeutic efficacy.

Anticancer Potential

Research has indicated that compounds related to 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 1.18 µM against HEPG2 liver cancer cells, suggesting strong anticancer properties. The following table summarizes relevant findings:

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Related Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Related Compound B | MCF7 (Breast) | 2.36 ± 0.20 |

| Related Compound C | K-562 (Leukemia) | 1.95 ± 0.15 |

Biological Studies

Ligand in Receptor Studies

this compound functions as a ligand for studying biological receptors and enzymes. Its interactions can elucidate mechanisms of enzyme action and receptor binding, contributing to our understanding of various biological processes .

Antimicrobial and Antiviral Activities

Pyridine derivatives, including this compound, have been noted for their antimicrobial and antiviral properties. Research highlights the importance of such compounds in developing new treatments for infections, particularly in light of emerging pathogens like SARS-CoV-2 . The compound's structure may enhance its efficacy against specific bacterial strains.

Material Science

Development of Novel Materials

In material science, this compound can be utilized to create materials with tailored electronic or optical properties. Its unique chemical structure allows for modifications that can lead to advancements in organic electronics and photonic devices.

Synthetic Chemistry

Reactivity and Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles under specific conditions, often using bases like potassium carbonate in aprotic solvents such as DMF. This versatility in reactivity makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine with structurally related bromopyridines, emphasizing substituent effects:

Key Observations:

Substituent Effects on Polarity: The pyrrolidinylmethyl group introduces significant polarity due to the amine moiety, enhancing solubility in polar solvents (e.g., water, methanol) compared to aryl (e.g., 4-fluorophenyl) or trifluoromethoxy substituents .

In contrast, pyrrolidinylmethyl, an electron-donating group, may activate the ring for electrophilic reactions .

Biological Activity

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C₉H₁₁BrN₂, characterized by a bromine atom at the 4-position of the pyridine ring and a pyrrolidine moiety at the 2-position. This unique structure may impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's reactivity is influenced by both the bromine substituent and the nitrogen atoms present in its structure. The presence of these functional groups can facilitate interactions with various biological targets, enhancing its potential efficacy as a therapeutic agent.

Anticancer Activity

A study evaluating the anticancer potential of pyridine derivatives found that compounds structurally related to this compound displayed significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 1.18 µM against multiple cell lines, indicating potent anticancer properties .

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Related Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Related Compound B | MCF7 (Breast) | 2.36 ± 0.20 |

| Related Compound C | K-562 (Leukemia) | 1.95 ± 0.15 |

These findings suggest that further exploration of this compound could yield valuable insights into its anticancer mechanisms.

Antimicrobial Activity

Research into similar compounds has indicated promising antimicrobial activity. For instance, certain derivatives have been effective against Gram-positive and Gram-negative bacteria, as well as fungi . The structural similarity to known antimicrobial agents suggests that this compound may also possess these properties.

Comparative Analysis

To understand the potential biological activity of this compound better, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-(piperidin-1-yl)pyridine | Bromine at 2-position | Anticancer |

| 6-Bromo-N,N-diethylpyridin-2-amine | Bromine at 6-position | Antimicrobial |

| 2-(Azetidin-1-yl)-6-bromopyridine | Bromine at 6-position | Cytotoxic |

This table illustrates how variations in substituents and positions can significantly influence chemical behavior and biological activity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane/water solvent (4:1 v/v) .

-

Conditions : 85–95 °C for 15+ hours.

-

Products : Aryl-substituted pyridines (e.g., 5-aryl-2-methylpyridin-3-amine derivatives) with moderate to good yields (60–86%) .

-

Example Reaction :

Key Mechanistic Insights

-

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the arylboronic acid and reductive elimination .

-

Steric effects from the pyrrolidinylmethyl group influence regioselectivity and coupling efficiency .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement:

Amine Substitution

-

Reagents : Primary/secondary amines (e.g., piperidine, morpholine), K₂CO₃, DMF .

-

Conditions : 80–100 °C for 12–24 hours.

-

Products : Pyrrolidine-pyridine hybrids with Br replaced by amine groups.

Thiol Substitution

-

Conditions : 110 °C under N₂.

-

Products : Thioether derivatives (e.g., 4-(phenylthio)-2-(pyrrolidin-1-ylmethyl)pyridine).

Pyrrolidine Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine to a pyrrolidone.

Pyridine Ring Reactions

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the pyrrolidinylmethyl group.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine under high pressure .

Photochemical Alkylation

-

Reagents : Alkyl bromides, visible light, no photocatalyst .

-

Conditions : Room temperature, 12–24 hours.

-

Products : C4-alkylated pyridines via single-electron transfer (SET) mechanisms .

Comparative Reactivity Table

Mechanistic and Computational Insights

-

DFT Studies : Frontier molecular orbital (FMO) analysis reveals that the HOMO is localized on the pyrrolidine nitrogen, while the LUMO resides on the pyridine ring, facilitating nucleophilic attacks at C4 .

-

Steric Effects : The pyrrolidinylmethyl group at C2 directs electrophiles to the para position (C5) due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves bromination and subsequent functionalization of pyridine derivatives. For example, brominated intermediates like 4-bromo-2-methylpyridine can undergo Mannich-type reactions with pyrrolidine to introduce the pyrrolidinylmethyl group. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and monitoring intermediates via TLC or LC-MS .

- Key Intermediates : 4-Bromo-2-methylpyridine, Schiff base precursors (e.g., imine formation with aldehydes), and halogenated intermediates for cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Focus on - and -NMR to confirm substitution patterns. The pyrrolidinylmethyl group shows distinct methylene proton signals (~2.5–3.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar geometry of the pyridine ring and intramolecular interactions (e.g., hydrogen bonds). Use SHELX programs for refinement, ensuring data-to-parameter ratios >10:1 for reliability .

- IR Spectroscopy : Identify C–Br stretching (~550–600 cm) and hydrogen-bonded N–H/O–H vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Data Validation : Use SHELXL’s built-in validation tools (e.g., ADDSYM) to check for missed symmetry or disorder. For high R values (>0.05), re-exclude outliers or apply multi-scan absorption corrections (e.g., SADABS) .

- Hydrogen Bonding : If intramolecular bonds (e.g., O–H⋯N) are ambiguous, refine H-atom positions using restraints and verify via difference Fourier maps .

- Planarity Analysis : Calculate root-mean-square (RMS) deviations for aryl rings; deviations >0.1 Å may indicate conformational flexibility requiring constrained refinement .

Q. What strategies optimize synthetic yield in multi-step reactions for this compound?

- Methodological Answer :

- Stepwise Monitoring : Use in situ techniques (e.g., ReactIR) to track intermediate formation and minimize side reactions. For Mannich reactions, maintain pH >10 with NaOH to favor amine nucleophilicity .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to separate brominated byproducts. For polar intermediates, use reverse-phase HPLC .

- Catalysis : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents, optimizing ligand choice (e.g., SPhos) and base (KPO) .

Q. How do intramolecular interactions influence the compound’s stability in different solvents?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., S(6) ring motifs) enhance stability in aprotic solvents (e.g., DCM). In polar solvents (e.g., DMSO), these bonds may weaken, increasing reactivity .

- Solvent Screening : Conduct stability assays via -NMR over 24–72 hours. For degradation studies, use LC-MS to identify hydrolyzed or oxidized products .

- DFT Calculations : Model solvent effects on molecular conformation using Gaussian09 with implicit solvent models (e.g., PCM) to predict stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.